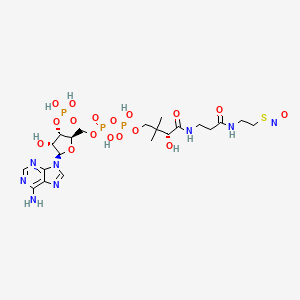
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid
Descripción general
Descripción
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid, also known as 5-HPCA, is a conformationally constrained cyclised analogue of AMPA . It has been described as causing glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA .
Synthesis Analysis
The enantiomers of 5-HPCA have been prepared through chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid followed by a stereoconservative hydrolysis resulting in the enantiomers of 5-HPCA with high enantiomeric excess .Molecular Structure Analysis
The absolute configurations indicated by an X-ray analysis of (−)-5-HPCA monohydrate were confirmed by comparing observed and ab initio calculated electronic circular dichroism spectra and by stereoconservative synthesis of (S)-5-HPCA from (S)-AMPA, the pharmacologically active form of AMPA .Chemical Reactions Analysis
The pharmacological effects at native and cloned (GluR1-4) AMPA receptors were shown to reside exclusively with ®-(+)-5-HPCA, in striking contrast to the usual stereoselectivity trend among AMPA receptor agonists .Physical And Chemical Properties Analysis
The molecular formula of 5-HPCA is C7H8N2O4 .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Studies
A study by Krogsgaard‐Larsen et al. (1985) examined the synthesis and activity of analogues of ibotenic acid, including 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid (7-HPCA). These compounds interact with central quisqualic acid receptors, which are thought to represent physiological glutamic acid receptors. The study provided insights into the interactions of these compounds with excitatory amino acid receptors (Krogsgaard‐Larsen et al., 1985).
Biostructural and Pharmacological Studies
Frydenvang et al. (2010) conducted biostructural and pharmacological studies on the compound 7-HPCA. The research highlighted its role as a subtype-discriminating agonist at AMPA receptors. This study also included X-ray crystallographic studies, providing detailed insights into the binding modes and selectivity of the compound (Frydenvang et al., 2010).
Synthesis and Biological Testing of Bicyclic Amino Acids
Madsen et al. (1986) synthesized bicyclic 3-isoxazolol amino acids, including 7-HPCA, as model compounds for exploring the structural requirements of central excitatory amino acid neurotransmitter receptors. Their study contributed to understanding the conformation and activity of these compounds at excitatory amino acid receptors (Madsen et al., 1986).
Stereochemical Anomaly in Glutamate Receptors
Vogensen et al. (2004) investigated the stereochemical aspects of 7-HPCA and its analogues in relation to glutamate receptors. The study provided valuable information about the enantiomeric forms of 7-HPCA and their distinct pharmacological effects at native and cloned AMPA receptors (Vogensen et al., 2004).
Propiedades
IUPAC Name |
3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6-3-1-2-8-4(7(11)12)5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSIGIYXZNQZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=O)NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008614 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid | |
CAS RN |
89017-63-0 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089017630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methoxymethyl 7-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxo-imidazolidin-1-YL]-3,3-dimethyl-6-oxo-2-thia-5-azabicyclo[3.2.0]heptane-4-carboxylate](/img/structure/B1222073.png)


